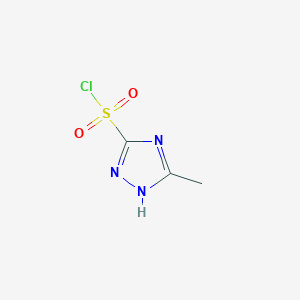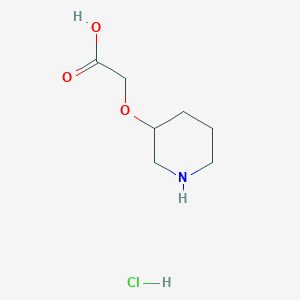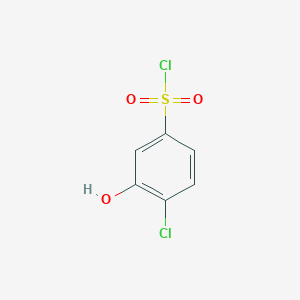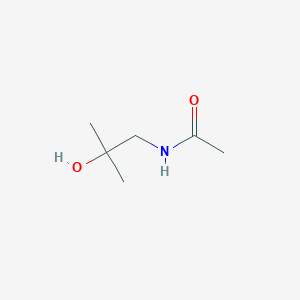
2,5-Difluoro-4-hydroxyphenylboronic acid
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for 2,5-Difluoro-4-hydroxyphenylboronic acid is1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)7-5-9(15)10(16)6-8(7)14/h5-6,16H,1-4H3 . This indicates the molecular structure of the compound. Chemical Reactions Analysis
2,5-Difluoro-4-hydroxyphenylboronic acid is often used as a reactant in Suzuki coupling reactions with aryl and heteroaryl halides . It can also be used to prepare flurodiarylmethanols by reacting with aryl aldehydes using a Ni catalyst .Physical And Chemical Properties Analysis
The compound is usually found in the form of a solid . It has a molecular weight of 256.06 g/mol . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of Derivatives and Bioactivity : 2,5-Difluoro-4-hydroxyphenylboronic acid derivatives have been synthesized, demonstrating antimycobacterial, antimicrobial, and anticonvulsant activities. Compounds showed activity against various bacteria, fungi, and yeast, with some exhibiting inhibition of mycobacterial growth and protection against seizures in animal models. The significance lies in the potential therapeutic applications of these compounds in treating infections and neurological conditions (Küçükgüzel et al., 2003).
Fluorinated Pseudopeptides Synthesis : The compound was utilized in synthesizing difluorinated pseudopeptides, showcasing its versatility in peptide chemistry. These pseudopeptides, after deprotection, can potentially have various biological applications (Gouge, Jubault, & Quirion, 2004).
Bioorthogonal Coupling Reactions : It played a crucial role in forming a stable boron-nitrogen heterocycle, beneficial for bioorthogonal coupling reactions in a neutral aqueous solution. The reaction's orthogonality to protein functional groups and the stability of the conjugate showcase its potential in biomedical applications, such as targeted drug delivery or biomolecule labeling (Dilek et al., 2015).
Dehydrative Amidation Catalyst : As a catalyst in dehydrative amidation between carboxylic acids and amines, it shows promise in peptide synthesis and pharmaceutical intermediate manufacturing. Its ability to work for α-dipeptide synthesis is particularly noteworthy for advancing peptide chemistry (Wang, Lu, & Ishihara, 2018).
Crystal Structure and Hydrogen Bonding Studies : The compound's derivatives have been studied for their crystal structures and hydrogen bonding potential. This research is fundamental in understanding the compound's interactions and properties, crucial for its application in material science and pharmaceutical formulation (Owczarzak et al., 2013).
Nanofiltration Membrane Development : It has been used in the synthesis of novel sulfonated aromatic diamine monomers for thin-film composite nanofiltration membranes. These membranes show improved water flux and dye rejection capabilities, highlighting the compound's potential in environmental applications and water treatment technologies (Liu et al., 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
Boronic acids and their esters are generally known for their ability to form reversible covalent complexes with proteins, enzymes, and receptors that have diol-containing side chains .
Mode of Action
The mode of action of 2,5-Difluoro-4-hydroxyphenylboronic acid is likely related to its ability to undergo protodeboronation . Protodeboronation is a process where boronic esters lose their boron group, which can lead to significant changes in the molecular structure and consequently, the function of the target molecules .
Biochemical Pathways
Boronic acids and their derivatives are known to be involved in a variety of biochemical reactions, including suzuki-miyaura cross-coupling reactions .
Pharmacokinetics
It’s important to note that the stability of boronic acids and their esters can be influenced by ph, with hydrolysis rates increasing at physiological ph .
Result of Action
The changes induced by protodeboronation can potentially alter the function of target molecules, leading to various downstream effects .
Action Environment
The action of 2,5-Difluoro-4-hydroxyphenylboronic acid can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic esters, a key step in their mode of action, is known to increase at physiological pH . This suggests that the compound’s action, efficacy, and stability could be significantly influenced by the pH of its environment.
Propiedades
IUPAC Name |
(2,5-difluoro-4-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF2O3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSUWYUPEDFFDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1229584-22-8 | |
| Record name | (2,5-difluoro-4-hydroxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




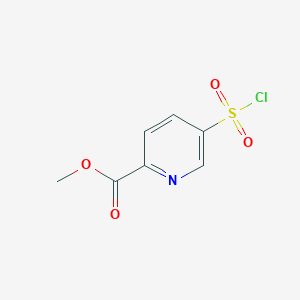
![3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride](/img/structure/B1426128.png)

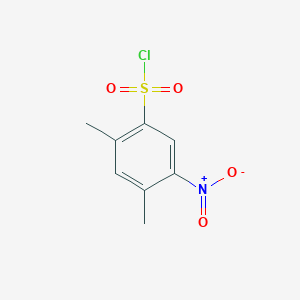
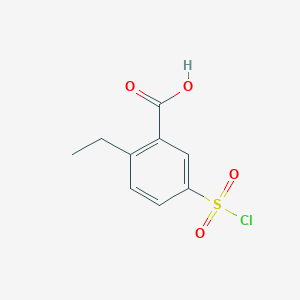
![4-Hydroxybenzo[b]thiophene-2-carbonitrile](/img/structure/B1426135.png)


